molecular formula C18H19NO2S B12615893 3-(Benzyloxy)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one CAS No. 921611-04-3

3-(Benzyloxy)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one

Cat. No.: B12615893
CAS No.: 921611-04-3
M. Wt: 313.4 g/mol
InChI Key: PIPUUCFLIGCYOZ-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one is an organic compound that belongs to the thiazolidinone class This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one typically involves the reaction of 3,4-dimethylbenzaldehyde with benzyloxyamine to form an intermediate Schiff base. This intermediate is then cyclized with thioglycolic acid under acidic conditions to yield the desired thiazolidinone compound. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiazolidine derivatives using reducing agents like sodium borohydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, the compound may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

3-(Benzyloxy)-2-(3,4-dimethylphenyl)-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives such as:

    3-(Benzyloxy)-2-phenyl-1,3-thiazolidin-4-one: Lacks the dimethyl groups, which may affect its chemical reactivity and biological activity.

    3-(Benzyloxy)-2-(4-methylphenyl)-1,3-thiazolidin-4-one: Contains a single methyl group, leading to different steric and electronic properties.

    3-(Benzyloxy)-2-(3,4-dichlorophenyl)-1,3-thiazolidin-4-one:

The unique combination of benzyloxy and dimethylphenyl groups in this compound contributes to its distinct properties and potential advantages over similar compounds.

Properties

CAS No.

921611-04-3

Molecular Formula

C18H19NO2S

Molecular Weight

313.4 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-3-phenylmethoxy-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H19NO2S/c1-13-8-9-16(10-14(13)2)18-19(17(20)12-22-18)21-11-15-6-4-3-5-7-15/h3-10,18H,11-12H2,1-2H3

InChI Key

PIPUUCFLIGCYOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2N(C(=O)CS2)OCC3=CC=CC=C3)C

Origin of Product

United States

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